molecular formula C10H15N2O+ B1240168 (S)-6-hydroxynicotinium(1+)

(S)-6-hydroxynicotinium(1+)

Cat. No.: B1240168
M. Wt: 179.24 g/mol
InChI Key: ATRCOGLZUCICIV-VIFPVBQESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-hydroxynicotinium(1+) is a high-purity chemical reagent provided exclusively for laboratory research purposes. This compound is of significant interest in biochemical and microbiological studies, particularly in the investigation of bacterial catabolic pathways. Research has identified its related form, 6-hydroxynicotinic acid, as a key intermediate in the nicotinic acid degradation pathway in aerobic bacteria such as Bordetella bronchiseptica . In these pathways, the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid, a critical step that progresses the breakdown of nicotinic acid . The study of this compound and its interactions provides valuable insights into flavin-dependent monooxygenase mechanisms and microbial metabolism . As such, (S)-6-hydroxynicotinium(1+) serves as a vital tool for scientists exploring bacterial metabolism, enzyme kinetics, and the development of novel bioremediation strategies. This product is labeled as Research Use Only (RUO) . RUO products are essential tools designed specifically for laboratory research in controlled settings and are not intended for use in diagnostic procedures or for administration to humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N2O+

Molecular Weight

179.24 g/mol

IUPAC Name

5-[(2S)-1-methylpyrrolidin-1-ium-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/p+1/t9-/m0/s1

InChI Key

ATRCOGLZUCICIV-VIFPVBQESA-O

Isomeric SMILES

C[NH+]1CCC[C@H]1C2=CNC(=O)C=C2

Canonical SMILES

C[NH+]1CCCC1C2=CNC(=O)C=C2

Origin of Product

United States

Contextualization Within Nicotine Alkaloid Biotransformation Pathways

(S)-6-Hydroxynicotinium(1+) is a key intermediate in the complex biochemical pathways that microorganisms employ to degrade nicotine (B1678760). nih.gov Bacteria, particularly species of Pseudomonas and Arthrobacter, have evolved sophisticated enzymatic machinery to utilize nicotine as a source of carbon and nitrogen. nih.govfrontiersin.org The degradation of nicotine primarily proceeds through several identified pathways, including the pyrrolidine (B122466) pathway, the pyridine (B92270) pathway, and a hybrid variant known as the Vpp pathway. frontiersin.orgresearchgate.net

In the pyridine and Vpp pathways, the initial step involves the hydroxylation of (S)-nicotine to form (S)-6-hydroxynicotine, the conjugate base of (S)-6-hydroxynicotinium(1+). nih.govresearchgate.net This reaction is a critical entry point for the breakdown of the pyridine ring of nicotine. The subsequent transformation of (S)-6-hydroxynicotine is catalyzed by the enzyme (S)-6-hydroxynicotine oxidase, which converts it to 6-hydroxy-N-methylmyosmine. asm.org This compound then undergoes spontaneous hydrolysis to form 6-hydroxypseudooxynicotine (B1220760). asm.org The metabolic cascade continues with further enzymatic modifications, ultimately leading to the complete mineralization of the nicotine molecule into benign substances. plos.org

The following table outlines the key steps in the initial stages of the pyridine and Vpp pathways for nicotine degradation, highlighting the position of (S)-6-hydroxynicotine.

StepSubstrateEnzymeProductPathway(s)
1(S)-NicotineNicotine Hydroxylase(S)-6-HydroxynicotinePyridine, Vpp
2(S)-6-Hydroxynicotine(S)-6-Hydroxynicotine Oxidase6-Hydroxy-N-methylmyosminePyridine, Vpp
36-Hydroxy-N-methylmyosmine(Spontaneous Hydrolysis)6-HydroxypseudooxynicotinePyridine, Vpp

Stereochemical Significance and Biological Relevance in Microbial Systems

The biotransformation of nicotine (B1678760) is a highly stereospecific process, and the metabolism of (S)-6-hydroxynicotinium(1+) is a prime example of this. The enzyme responsible for its further degradation, (S)-6-hydroxynicotine oxidase, exhibits strict stereoselectivity for the (S)-enantiomer of 6-hydroxynicotine. asm.orgcreative-enzymes.com This enzyme, a member of the monoamine oxidase family, contains a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor that is essential for its catalytic activity. asm.orgwikipedia.org

Research has shown that (S)-6-hydroxynicotine oxidase will not act on the (R)-enantiomer of 6-hydroxynicotine. asm.org This stereochemical fidelity is crucial for the efficiency of the metabolic pathway in microorganisms such as Arthrobacter nicotinovorans and Shinella sp. HZN7. asm.orgcreative-enzymes.com The enzyme from Shinella sp. HZN7, for instance, displays a high affinity for (S)-6-hydroxynicotine, with a Michaelis constant (Km) of 0.019 mM and a catalytic rate (kcat) of 7.3 s⁻¹. asm.org In contrast, its activity towards (S)-nicotine is significantly lower, indicating that (S)-6-hydroxynicotine is the preferred substrate in vivo. asm.org

The table below summarizes the kinetic parameters of (S)-6-hydroxynicotine oxidase from Shinella sp. HZN7 with different substrates, illustrating its stereochemical preference.

SubstrateKm (mM)kcat (s⁻¹)
(S)-6-Hydroxynicotine0.0197.3
(S)-Nicotine2.030.396
(R)-6-HydroxynicotineNo ActivityNo Activity
(R)-NicotineNo ActivityNo Activity

Role As a Key Metabolic Intermediate in Environmental Bioremediation Processes

Pyridine (B92270) Pathway of Nicotine Catabolism Leading to (S)-6-Hydroxynicotine

The pyridine pathway, predominantly found in Gram-positive bacteria of the Actinobacteria phylum, initiates the catabolism of nicotine by targeting its pyridine ring. nih.govmdpi.com

Initial Hydroxylation Steps by Nicotine Dehydrogenases

The first and rate-limiting step in the pyridine pathway is the hydroxylation of (S)-nicotine at the C6 position of the pyridine ring to produce (S)-6-hydroxynicotine. nih.govbeilstein-journals.org This reaction is catalyzed by nicotine dehydrogenase (NDH), a metalloenzyme belonging to the molybdopterin enzyme family. nih.govbeilstein-journals.org The enzyme is typically a trimeric protein composed of three distinct subunits. nih.gov Nicotine dehydrogenase is not strictly stereospecific and can also act on (R)-nicotine. beilstein-journals.org

The enzyme responsible for this initial hydroxylation has been identified and characterized in various microorganisms. For instance, in Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans), the genes encoding the subunits of nicotine dehydrogenase (ndhS, ndhM, and ndhL) are located on the pAO1 plasmid. beilstein-journals.org This enzyme complex facilitates the transfer of electrons from nicotine to an acceptor molecule, resulting in the formation of (S)-6-hydroxynicotine. wikipedia.org

Enzyme/ComplexSubunitsCofactorsFunctionOrganism Example
Nicotine Dehydrogenase (NDH)NdhS, NdhM, NdhLMolybdopterin, Iron-Sulfur Clusters, FADHydroxylation of nicotine to 6-hydroxynicotinePaenarthrobacter nicotinovorans

Subsequent Enzymatic Conversion to Related Intermediates

Following the initial hydroxylation, (S)-6-hydroxynicotine is further metabolized through a series of enzymatic reactions. A key enzyme in this cascade is (S)-6-hydroxynicotine oxidase (6HLNO), a flavoprotein that is a member of the monoamine oxidase (MAO) family. mdpi.comwmich.edu This enzyme catalyzes the oxidation of the C2–N bond in the pyrrolidine (B122466) ring of (S)-6-hydroxynicotine, forming 6-hydroxy-N-methylmyosmine. mdpi.com This intermediate is unstable and undergoes spontaneous hydrolysis to yield 6-hydroxypseudooxynicotine (B1220760). mdpi.comnih.gov

In P. nicotinovorans, the degradation continues with the action of 6-hydroxypseudooxynicotine dehydrogenase (KDH), another trimeric metalloprotein containing a molybdopterin cytosine dinucleotide cofactor. nih.gov KDH catalyzes a further hydroxylation of the pyridine ring, converting 6-hydroxypseudooxynicotine to 2,6-dihydroxypseudooxynicotine. nih.gov This product is then cleaved to form 2,6-dihydroxypyridine (B1200036) and γ-N-methylaminobutyrate. nih.gov

Pyrrolidine Pathway and Its Variants Involving 6-Hydroxynicotine Derivatives

While the classic pyrrolidine pathway initiates nicotine degradation by attacking the pyrrolidine ring first, certain variants and hybrid pathways incorporate intermediates derived from 6-hydroxynicotine. mdpi.comresearchgate.net

Branch Points and Intermediates in Diverse Microbial Strains

The pyrrolidine pathway is common in Gram-negative bacteria, such as those from the genus Pseudomonas. frontiersin.org In this pathway, nicotine is first oxidized to N-methylmyosmine, which then hydrolyzes to pseudooxynicotine (B1209223). researchgate.net This is subsequently oxidized to 3-succinoylpyridine. beilstein-journals.org However, the discovery of hybrid pathways has revealed a more complex picture of nicotine metabolism.

Integration of Pyridine and Pyrrolidine Elements (Variant Pyridine and Pyrrolidine Pathway - VPP Pathway)

A novel hybrid pathway, known as the Variant Pyridine and Pyrrolidine (VPP) pathway, has been identified in several Gram-negative bacteria, including strains of Agrobacterium, Shinella, and Ochrobactrum. frontiersin.orgmdpi.com This pathway is a mosaic, combining the initial steps of the pyridine pathway with the later stages of the pyrrolidine pathway. mdpi.comnih.gov

The VPP pathway begins, like the pyridine pathway, with the hydroxylation of nicotine to form 6-hydroxynicotine, catalyzed by a nicotine hydroxylase. nih.govmdpi.com In Agrobacterium tumefaciens S33, this enzyme, also referred to as nicotine dehydrogenase (Ndo), forms a complex with 6-hydroxypseudooxynicotine oxidase (Pno). nih.govnih.gov

Following the formation of 6-hydroxynicotine, the VPP pathway proceeds through the formation of 6-hydroxy-N-methylmyosmine and its subsequent hydrolysis to 6-hydroxypseudooxynicotine, similar to the pyridine pathway. nih.gov At this point, the pathway diverges. The intermediate 6-hydroxypseudooxynicotine is then oxidized to 6-hydroxy-3-succinoyl-semialdehyde-pyridine by Pno. mdpi.comnih.gov This semialdehyde is further converted to 6-hydroxy-3-succinoyl-pyridine, an intermediate also found in the pyrrolidine pathway. mdpi.com From here, the degradation continues with the enzyme 6-hydroxy-3-succinoyl-pyridine hydroxylase (HSH), which converts it to 2,5-dihydroxypyridine (B106003). frontiersin.org

EnzymeFunction in VPP PathwayOrganism Example
Nicotine Dehydrogenase/Hydroxylase (Ndo)Nicotine → 6-HydroxynicotineAgrobacterium tumefaciens S33
(S)-6-hydroxynicotine oxidase (e.g., NctB)6-Hydroxynicotine → 6-Hydroxy-N-methylmyosmineShinella sp. HZN7
6-Hydroxypseudooxynicotine Oxidase (Pno)6-Hydroxypseudooxynicotine → 6-Hydroxy-3-succinoylsemialdehyde pyridineAgrobacterium tumefaciens S33
6-Hydroxy-3-succinoyl-pyridine Hydroxylase (HSH/VppD)6-Hydroxy-3-succinoyl-pyridine → 2,5-DihydroxypyridineAgrobacterium tumefaciens S33, Ochrobactrum sp. SJY1

Microbial Systems Facilitating (S)-6-Hydroxynicotinium(1+) Biotransformation

A diverse range of microorganisms has been identified that can perform the biotransformation of nicotine, leading to the formation and degradation of (S)-6-hydroxynicotine. nih.gov The specific pathway utilized often depends on the microbial species.

Biotransformation is a process where microorganisms, through their enzymatic machinery, convert organic compounds into different chemical forms. researchgate.net This capability is harnessed for various applications, from degrading pollutants to synthesizing valuable chemicals. frontiersin.orgresearchgate.net The microbial transformation of nicotine into (S)-6-hydroxynicotine is a key example, as this intermediate can serve as a precursor for pharmaceuticals and other fine chemicals. frontiersin.orgresearchgate.net

Below is a table summarizing some of the key microbial strains involved in the pathways that form and degrade (S)-6-hydroxynicotine.

Microbial StrainPathwayKey Enzyme(s)Phylum/Class
Paenarthrobacter nicotinovorans ATCC 49919Pyridine PathwayNicotine Dehydrogenase, 6-Hydroxynicotine OxidaseActinobacteria
Nocardioides sp. JS614Pyridine PathwayNicotine DehydrogenaseActinobacteria
Agrobacterium tumefaciens S33VPP PathwayNicotine Dehydrogenase (Ndo), 6-Hydroxypseudooxynicotine Oxidase (Pno)Alphaproteobacteria
Shinella sp. HZN7VPP PathwayNctB ((S)-6-hydroxynicotine oxidase)Alphaproteobacteria
Ochrobactrum sp. SJY1VPP PathwayVppB, VppDAlphaproteobacteria
Sphingomonas melonis TYVPP PathwayNot fully detailedAlphaproteobacteria
Pseudomonas geniculata N1VPP PathwayNot fully detailedGammaproteobacteria

Role of Arthrobacter Species in 6-Hydroxynicotine Metabolism

Bacteria of the genus Arthrobacter are well-known for their ability to degrade nicotine primarily through the "pyridine pathway". researchgate.netscispace.com This pathway is initiated by the direct hydroxylation of the pyridine ring of the nicotine molecule. scispace.comnih.gov In species like Arthrobacter oxydans and Arthrobacter nicotinovorans, the first step involves the action of nicotine dehydrogenase, which converts nicotine into 6-hydroxynicotine. scispace.comethz.ch This initial product, 6-hydroxynicotine, is a critical intermediate from which the degradation cascade proceeds. scispace.com

Arthrobacter species can metabolize both the naturally occurring L-(-)-nicotine and its synthetic enantiomer, D-(+)-nicotine, producing the corresponding L-6-hydroxynicotine and D-6-hydroxynicotine. scispace.com The genes responsible for nicotine catabolism in Arthrobacter nicotinovorans are located on a large, self-transmissible plasmid known as pAO1. nih.govmdpi.com The uptake of both L-nicotine and 6-hydroxy-L-nicotine into A. nicotinovorans is not an active transport process but is mediated by facilitated diffusion, driven by the concentration gradient. nih.govmicrobiologyresearch.org This transport is intrinsically linked to the subsequent metabolic steps; a strain lacking the ability to degrade nicotine does not import it. nih.govmicrobiologyresearch.org

The subsequent step in the pathway involves stereospecific enzymes. (S)-6-hydroxynicotine is oxidized by (S)-6-hydroxynicotine oxidase to form 6-hydroxypseudooxynicotine, which is further catabolized through intermediates like 2,6-dihydroxypyridine. ethz.ch The enzymes of this plasmid-encoded pathway are highly relevant for biocatalytic applications, as they can be used to produce functionalized pyridine compounds like 6-hydroxy-L-nicotine from nicotine-rich waste. researchgate.net

Table 1: Key Enzymes and Intermediates in Arthrobacter Nicotine Metabolism

Organism Key Enzyme Initial Reaction Key Intermediate Pathway Name
Arthrobacter nicotinovorans Nicotine Dehydrogenase Nicotine → (S)- & (R)-6-Hydroxynicotine 6-Hydroxynicotine Pyridine Pathway
Arthrobacter oxydans (S)-6-Hydroxynicotine Oxidase (S)-6-Hydroxynicotine → 6-Hydroxypseudooxynicotine 6-Hydroxypseudooxynicotine Pyridine Pathway

Contributions of Pseudomonas Species to Nicotine and 6-Hydroxynicotine Degradation

In contrast to Arthrobacter, many Pseudomonas species degrade nicotine via the "pyrrolidine pathway," which begins with an attack on the pyrrolidine ring rather than the pyridine ring. researchgate.netplos.org In the classic pyrrolidine pathway, as seen in Pseudomonas putida S16, nicotine is first dehydrogenated to N-methylmyosmine, which is then converted to pseudooxynicotine. researchgate.netethz.ch In this specific strain, the 6-hydroxylation of the pyridine ring occurs later in the degradation sequence, acting on the intermediate 3-succinoylpyridine to form 6-hydroxy-3-succinoylpyridine. ethz.ch

However, the metabolic strategies within the Pseudomonas genus are diverse. nih.gov A novel strain, Pseudomonas geniculata N1, has been shown to degrade nicotine through a pathway where (S)-6-hydroxynicotine is one of the identified intermediates, alongside myosmine, cotinine, 6-hydroxy-N-methylmyosmine, and 6-hydroxy-pseudooxynicotine. plos.orgnih.gov The presence of 6-hydroxynicotine suggests that the degradation pathway in P. geniculata N1 is distinct from the well-characterized pyrrolidine pathway of P. putida and may represent a hybrid or alternative route. plos.org The initial degradation steps in strain N1 appear more similar to the pyridine pathway, while further metabolism of the resulting intermediates may differ from both Arthrobacter and other Pseudomonas strains. plos.org

Another marine-derived strain, Pseudomonas putida JQ581, utilizes the pyrrolidine pathway, producing intermediates such as pseudooxynicotine (PN) and 3-succinoyl-pyridine (SP). mdpi.com This highlights the metabolic versatility of the Pseudomonas genus in handling nicotine. nih.govmdpi.com

Table 2: Nicotine Degradation Pathways in Different Pseudomonas Strains

Strain Initial Step Key Intermediates Pathway Type
Pseudomonas putida S16 Dehydrogenation of pyrrolidine ring Pseudooxynicotine, 3-Succinoylpyridine Pyrrolidine Pathway Variant
Pseudomonas geniculata N1 Hydroxylation of pyridine ring 6-Hydroxynicotine, 6-Hydroxy-pseudooxynicotine Pyridine-like/Hybrid
Pseudomonas putida JQ581 Dehydrogenation of pyrrolidine ring Pseudooxynicotine, 3-Succinoyl-pyridine Pyrrolidine Pathway

Characterization of Novel Pathways and Enzymes in Shinella and Ochrobactrum Strains

Recent research has uncovered a novel hybrid of the pyridine and pyrrolidine pathways, termed the VPP pathway, in several Gram-negative bacteria, including Shinella and Ochrobactrum species. nih.govmdpi.com This mosaic pathway combines the initial steps of the pyridine pathway with the final steps of the pyrrolidine pathway. nih.gov

In strains like Ochrobactrum sp. SJY1, Shinella sp. HZN7, and Agrobacterium tumefaciens S33, nicotine degradation is initiated by hydroxylation to form 6-hydroxynicotine, as seen in Arthrobacter. nih.govnih.govnih.gov This intermediate is then converted through 6-hydroxy-N-methylmyosmine to 6-hydroxypseudooxynicotine. nih.gov From this point, the pathway diverges from the classic pyridine route. Instead of forming 2,6-dihydroxypyridine, 6-hydroxypseudooxynicotine is oxidized to 6-hydroxy-3-succinoylpyridine (HSP), which is then catabolized to fumaric acid via the lower segment of the pyrrolidine pathway. nih.gov

The genetic basis for this hybrid pathway is being actively investigated. In Ochrobactrum sp. SJY1, a gene cluster designated vpp has been identified, and several enzymes within it have been characterized. nih.govasm.org For instance, the functions of vppB (maleamate amidohydrolase), vppD (N-formylmaleamate deformylase), and vppE (maleate cis-trans isomerase) have been confirmed, shedding light on the molecular mechanics of the lower part of this unique pathway. nih.gov The discovery of the VPP pathway in these bacteria highlights the modular evolution of metabolic routes and provides new enzymes and microorganisms for potential use in the synthesis of valuable chemical precursors from nicotine. nih.govnih.gov

Table 3: Comparison of Nicotine Degradation Pathways

Pathway Key Feature Initial Intermediate Final Products (pre-central metabolism) Example Organisms
Pyridine Pathway Initial hydroxylation of pyridine ring 6-Hydroxynicotine 2,6-Dihydroxypyridine Arthrobacter sp. scispace.com
Pyrrolidine Pathway Initial dehydrogenation of pyrrolidine ring N-Methylmyosmine Fumaric Acid Pseudomonas putida S16 researchgate.net
VPP (Hybrid) Pathway Combines pyridine and pyrrolidine steps 6-Hydroxynicotine Fumaric Acid Ochrobactrum sp. SJY1, Shinella sp. HZN7 nih.govnih.gov

Characterization of (S)-6-Hydroxynicotine Oxidase Enzymes

Substrate Specificity and Stereoselectivity

(S)-6-hydroxynicotine oxidases are highly specific for the (S)-enantiomer of 6-hydroxynicotine. creative-enzymes.com For instance, the enzyme from Arthrobacter nicotinovorans is specific for (S)-6-hydroxynicotine and does not act on the (R)-isomer. creative-enzymes.com Similarly, the NctB enzyme from Shinella sp. strain HZN7 shows no activity towards the (R)-enantiomers of nicotine or 6-hydroxynicotine. nih.govnih.gov This strict stereoselectivity is a hallmark of these enzymes, although they can bind both enantiomers with similar affinity. nih.gov

While the primary substrate is (S)-6-hydroxynicotine, some of these enzymes can also act on (S)-nicotine, albeit with much lower efficiency. The NctB enzyme from Shinella sp. HZN7 can convert (S)-nicotine to N-methylmyosmine, which then hydrolyzes to pseudooxynicotine. nih.govnih.gov However, the kinetic parameters clearly indicate that (S)-6-hydroxynicotine is the preferred substrate. nih.govnih.gov The enzyme from Arthrobacter nicotinovorans also demonstrates a low but measurable rate of oxidation for (S)-nicotine. researchgate.net

Catalytic Mechanisms and Proposed Reaction Pathways (e.g., Flavin-dependent oxidases)

(S)-6-hydroxynicotine oxidase is a flavin-dependent enzyme, utilizing a non-covalently bound Flavin Adenine (B156593) Dinucleotide (FAD) as a cofactor. wikipedia.orgmdpi.com The catalytic mechanism is characteristic of the monoamine oxidase (MAO) family, to which it belongs. nih.govmdpi.com Initially, it was thought that the enzyme catalyzed the oxidation of a carbon-carbon bond in the pyrrolidine ring. nih.gov However, more recent studies have established that the reaction proceeds via the oxidation of the carbon-nitrogen bond of the pyrrolidine ring, which is the expected reaction for a monoamine oxidase. nih.govnih.govacs.org

The proposed catalytic cycle involves two main half-reactions: a reductive half-reaction and an oxidative half-reaction. wmich.edu

Reductive Half-Reaction: The substrate, (S)-6-hydroxynicotine, binds to the active site. The enzyme then catalyzes the transfer of a hydride from the substrate to the FAD cofactor, reducing it to FADH₂. beilstein-journals.orgacs.org This step requires the amine nitrogen of the substrate to be unprotonated. nih.gov The enzyme facilitates the deprotonation of the substrate's pyrrolidine nitrogen prior to hydride transfer. nih.gov The initial product of this oxidation is 6-hydroxy-N-methylmyosmine. nih.govmdpi.com

Oxidative Half-Reaction: The reduced FADH₂ reacts with molecular oxygen (O₂), re-oxidizing the flavin to FAD and producing hydrogen peroxide (H₂O₂). wmich.edunih.gov This step regenerates the enzyme for another catalytic cycle. wmich.edu

Following the enzymatic reaction, the product 6-hydroxy-N-methylmyosmine is unstable and undergoes non-enzymatic hydrolysis in the aqueous solution to form 6-hydroxypseudooxynicotine. nih.govnih.govmdpi.com

Identification of Key Active Site Residues and Their Functional Roles

Structural and mutagenesis studies have identified several key amino acid residues crucial for substrate binding and catalysis in (S)-6-hydroxynicotine oxidases.

In Arthrobacter nicotinovorans L-6-hydroxynicotine oxidase (LHNO):

Asn166 and Tyr311: These residues are involved in binding the substrate. Mutations N166A and Y311F lead to significant decreases in catalytic efficiency (kcat/Km). acs.org Tyr311, in particular, forms a hydrogen bond with the hydroxyl group of the substrate. researchgate.net

Lys287: This residue forms a water-mediated hydrogen bond with the N5 of the flavin cofactor. The K287M mutation results in a substantial decrease in the kcat/Km for both the amine substrate and oxygen. acs.org

His187, Glu300, and Tyr407: These residues were initially proposed to be involved in catalysis, potentially in proton abstraction. nih.gov However, mutagenesis studies showed that they have insignificant effects on the enzyme's activity, ruling out direct catalytic roles. nih.govnih.gov

In Shinella sp. HZN7 (S)-6-hydroxynicotine oxidase (NctB):

This enzyme is evolutionarily distant from the Arthrobacter LHNO and presents a different active site architecture. researchgate.net

Glu292: Unusually, NctB has a glutamate (B1630785) residue at a position typically occupied by a conserved lysine (B10760008) in most flavoprotein amine oxidases. researchgate.net

Lys331: Mutagenesis studies revealed that Lys331 is critical for the reaction with oxygen. A K331M mutation caused a 1400-fold decrease in the rate of reaction with O₂. researchgate.netbiorxiv.org

Glu292-Lys331 Salt Bridge: Glu292 forms a salt bridge with Lys331. An E292T mutation significantly reduces the rate of reaction with oxygen, suggesting that Glu292 helps to optimally position Lys331 for dioxygen activation. researchgate.net

These findings highlight how different enzymes have convergently evolved to catalyze the same reaction using distinct active site constellations. researchgate.net

Kinetic Analysis of Enzyme Activity (e.g., K_m, k_cat determination)

Kinetic studies provide quantitative insights into the efficiency and substrate preference of (S)-6-hydroxynicotine oxidases. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating substrate affinity, while the catalytic constant (k_cat) represents the turnover number.

Interactive Data Table of Kinetic Parameters for (S)-6-Hydroxynicotine Oxidase Enzymes:

Enzyme Substrate K_m (mM) k_cat (s⁻¹) k_cat/K_m (s⁻¹mM⁻¹) Source
NctB from Shinella sp. HZN7 (S)-6-hydroxynicotine 0.019 ± 0.002 7.3 ± 0.6 379 ± 57 nih.gov

The data clearly show that the NctB enzyme from Shinella sp. has a much higher affinity (lower K_m) and catalytic efficiency (k_cat/K_m) for (S)-6-hydroxynicotine compared to (S)-nicotine, confirming it as the preferred physiological substrate. nih.gov The catalytic efficiency for (S)-6-hydroxynicotine is approximately 1,943-fold higher than for nicotine. nih.gov

Nicotine Dehydrogenase and Its Role in Initial Hydroxylation

The formation of (S)-6-hydroxynicotine, the substrate for (S)-6-hydroxynicotine oxidase, is the initial step in the pyridine pathway of nicotine degradation. mdpi.comfrontiersin.org This crucial hydroxylation reaction is catalyzed by nicotine dehydrogenase (NDH) . mdpi.com

NDH is a complex metalloprotein. mdpi.com In Arthrobacter nicotinovorans, it is a trimeric enzyme composed of three different subunits and contains multiple cofactors, including an iron-sulfur cluster, a flavin adenine dinucleotide (FAD), and a molybdopterin site. mdpi.com This enzyme hydroxylates the C6 position of the pyridine ring of nicotine to produce (S)-6-hydroxynicotine. mdpi.com

In other bacteria, such as Agrobacterium tumefaciens S33, the nicotine dehydrogenase (NdhAB) is a two-component enzyme that contains a molybdopterin cofactor and iron-sulfur clusters but lacks an FAD-binding subunit. frontiersin.orgnih.gov It catalyzes the same initial hydroxylation step. nih.govfrontiersin.org Interestingly, in A. tumefaciens S33, the nicotine dehydrogenase can form a complex with 6-hydroxypseudooxynicotine oxidase. nih.gov

Nicotine dehydrogenase is generally not stereospecific and can hydroxylate both (S)- and (R)-nicotine, producing the corresponding 6-hydroxy enantiomers. beilstein-journals.org This allows the organism to initiate the degradation of both forms of nicotine present in the environment. beilstein-journals.org

Evolutionary Trajectories of Nicotine/6-Hydroxynicotine Degrading Enzymes

The enzymes involved in nicotine degradation have diverse and fascinating evolutionary histories, often involving convergent evolution and horizontal gene transfer.

The (S)-6-hydroxynicotine oxidase (LHNO) from Arthrobacter nicotinovorans shows significant amino acid sequence similarity to eukaryotic monoamine oxidases (MAOs) but not to those from other prokaryotes. nih.gov For example, a 100-amino acid segment at the N-terminus of LHNO shares 35% homology with human MAO A. nih.gov This, combined with a G+C content that is more similar to eukaryotic genes than to the host bacterium's DNA, strongly suggests that the gene for this enzyme was acquired through a horizontal gene transfer event from a eukaryotic source. nih.gov

In contrast, the (S)-6-hydroxynicotine oxidase (NctB) from Shinella sp. HZN7 and the VppB enzyme from the hybrid nicotine degradation pathway share higher sequence identity with nicotine oxidases from the pyrrolidine pathway (like NicA2 from Pseudomonas putida) than with the LHNO from the pyridine pathway of Arthrobacter. beilstein-journals.orgresearchgate.net This indicates that enzymes with the same function ((S)-6-hydroxynicotine oxidation) have evolved independently from different ancestral proteins, a classic example of convergent evolution. researchgate.net

Recent research using ancestral sequence reconstruction suggests that the lineage of flavoenzymes that includes these nicotine-degrading oxidases originally consisted of dehydrogenases. biorxiv.orgnih.gov Oxidase activity—the ability to react efficiently with molecular oxygen—appears to have emerged later from within this group of dehydrogenases. biorxiv.orgnih.gov This evolutionary transition involved numerous amino acid substitutions throughout the protein structure, which collectively altered the protein's dynamics. biorxiv.orgnih.gov These changes restricted the movement of a key lysine residue in the active site, positioning it more favorably to promote the reaction with O₂, thereby transforming a dehydrogenase into an oxidase. biorxiv.orgnih.gov This highlights how changes distant from the active site can modulate catalytic function. biorxiv.orgnih.gov

The evolution of these degradation pathways is often facilitated by mobile genetic elements like plasmids. In A. nicotinovorans, the genes for nicotine metabolism are located on the large pAO1 plasmid. beilstein-journals.org In A. tumefaciens S33, the gene cluster for nicotine catabolism is found on a genomic island that also contains genes for plasmid partitioning and conjugation, suggesting its potential for horizontal transfer. researchgate.net

Spectroscopic and Advanced Analytical Methodologies for the Study of S 6 Hydroxynicotinium 1+ and Its Metabolites

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Related Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including intermediates in nicotine (B1678760) metabolic pathways. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and stereochemistry. For 6-hydroxynicotine, the neutral form of (S)-6-hydroxynicotinium(1+), both ¹H and ¹³C NMR have been used to confirm its structure after isolation and purification from biotransformation processes. nih.gov

The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C-NMR spectrum reveals the types of carbon atoms present in the molecule. nih.gov For instance, specific chemical shifts (δ) and coupling constants (J) in the ¹H-NMR spectrum can confirm the positions of substituents on the pyridine (B92270) ring and the integrity of the N-methylpyrrolidine ring. nih.gov

Detailed NMR data for purified 6-hydroxynicotine have been reported as follows nih.gov:

¹H-NMR (600 MHz, CDCl₃) : δ 7.56 (dd, J = 9.4, 2.5 Hz, 1H), 7.27 (d, J = 2.4 Hz, 1H), 6.60 (d, J = 9.4 Hz, 1H), 3.19 (td, J = 8.6, 1.8 Hz, 1H), 2.85 (t, J = 8.3 Hz, 1H), 2.27 (q, J = 9.2 Hz, 1H), 2.14 (s, 3H), 2.11 (m, 1H), 1.92 (m, 1H), 1.80 (m, 1H), 1.70 (m, 1H).

¹³C-NMR (150 MHz, CDCl₃) : δ 165.3 (C), 141.5 (CH), 132.7 (CH), 121.6 (CH), 120.5 (C), 67.6 (CH), 56.6 (CH₂), 40.0 (CH₃), 33.7 (CH₂), 22.3 (CH₂).

This experimental data is crucial for validating the identity of the compound when compared against reference standards or theoretical predictions. nih.gov

Table 1: ¹³C-NMR Chemical Shifts for 6-Hydroxynicotine

Carbon Atom TypeChemical Shift (δ) in ppm
C (C=O)165.3
CH (Pyridine Ring)141.5
CH (Pyridine Ring)132.7
CH (Pyridine Ring)121.6
C (Pyridine Ring)120.5
CH (Pyrrolidine Ring)67.6
CH₂ (Pyrrolidine Ring)56.6
CH₃ (N-Methyl)40.0
CH₂ (Pyrrolidine Ring)33.7
CH₂ (Pyrrolidine Ring)22.3

Mass Spectrometry Techniques for Metabolite Identification and Pathway Elucidation (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weights and elemental compositions with high accuracy. nih.gov When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a cornerstone for metabolite identification in complex biological matrices. ijpras.comnih.gov

In the study of nicotine metabolism, LC-MS is routinely used to identify intermediates such as 6-hydroxynicotine. nih.govnih.gov The process involves ionizing the separated molecules, commonly using electrospray ionization (ESI), and then detecting their mass. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps in determining the molecular formula. ijpras.com For 6-hydroxynicotine, LC-MS analysis has identified a protonated molecule [M+H]⁺ with an m/z of 179.1198, which corresponds to the calculated molecular formula C₁₀H₁₅N₂O⁺. nih.gov

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. mycompoundid.org This fragmentation pattern serves as a structural fingerprint to confirm the identity of the metabolite. For nicotine metabolite analysis, a triple quadrupole MS system is often chosen, and the determination is performed under multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity. researchgate.net

Table 2: Typical LC-MS Parameters for Nicotine Metabolite Analysis

ParameterDescriptionReference
ChromatographyReversed-phase (C18) or HILIC researchgate.netnih.gov
Ionization SourceElectrospray Ionization (ESI), Positive Mode plos.org
MS AnalyzerTriple Quadrupole (QqQ) or Time of Flight (TOF) nih.govresearchgate.net
Monitoring ModeMultiple Reaction Monitoring (MRM) nih.gov
Parent Ion (m/z) for 6-Hydroxynicotine179.1 nih.gov

Chromatographic Separations in Biochemical Research (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating individual compounds from complex mixtures before their detection and quantification. nih.gov In biochemical research on nicotine metabolism, HPLC is used to separate (S)-6-hydroxynicotinium(1+) from nicotine, cotinine, and other related alkaloids and metabolites. nih.gov

The separation of polar compounds like nicotine and its metabolites can be challenging with traditional reversed-phase chromatography (e.g., using C18 columns). thermofisher.com Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) has become an increasingly popular and effective technique for this purpose. thermofisher.comthermofisher.com HILIC columns allow for better retention and separation of polar analytes. thermofisher.com The use of a high percentage of organic solvent in the mobile phase for HILIC also enhances ionization efficiency in the mass spectrometer, thereby improving the sensitivity of the assay. thermofisher.com

The choice of column, mobile phase composition, and gradient elution are optimized to achieve baseline separation of all compounds of interest in a minimal amount of time. nih.gov

Table 3: Example HPLC Retention Times for Nicotine and Metabolites

CompoundRetention Time (tr) in minutes
trans-3′-hydroxycotinine4.63
Cotinine6.16
Nicotine11.01

Data obtained using an Agilent 5 HC-C18(2) column with DAD detection at 260 nm. nih.gov

Spectrophotometric Assays for Enzyme Activity Quantification

Spectrophotometric assays are fundamental techniques used to measure the rate of enzymatic reactions by monitoring changes in light absorbance over time. These assays are crucial for characterizing the enzymes involved in the metabolism of (S)-6-hydroxynicotinium(1+).

The enzyme (S)-6-hydroxynicotine oxidase (6-HLNO) catalyzes the oxidation of (S)-6-hydroxynicotine. wikipedia.org The activity of this enzyme can be quantified by monitoring the reaction spectrophotometrically. researchgate.net For example, the conversion of a substrate to a product may result in a change in the absorbance spectrum at a specific wavelength. By measuring the initial rate of this change, the enzyme's activity can be determined. researchgate.net Such assays are used to determine key kinetic parameters, including the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ), which represents the maximum rate of the reaction. nih.gov For a related enzyme from Shinella sp. HZN7, the Vₘₐₓ was found to be 26.43 ± 0.16 U/mg and the apparent Kₘ for 6-hydroxynicotine was 0.067 ± 0.001 mM at 37 °C and pH 9.2. nih.gov In other assays, the activity of NADH-dependent enzymes can be monitored by following the oxidation of NADH to NAD⁺, which corresponds to a decrease in absorbance at 340 nm. nih.gov

Table 4: Kinetic Parameters for an Enzyme Acting on 6-Hydroxynicotine

Kinetic ParameterValue
Vₘₐₓ26.43 ± 0.16 U/mg
Kₘ0.067 ± 0.001 mM

Data reported for 6-hydroxynicotine oxidase (NctB) from Shinella sp. HZN7. nih.gov

Computational and Theoretical Investigations of S 6 Hydroxynicotinium 1+ and Its Biotransformations

Quantum Mechanical (QM) Studies on Enzyme Reaction Mechanisms

Quantum mechanical (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods are instrumental in studying the intricate details of enzyme-catalyzed reactions. These computational techniques can model the electronic rearrangements that occur during chemical transformations, such as bond breaking and formation, providing a detailed picture of the reaction mechanism and energy barriers.

In the context of nicotine (B1678760) metabolism, the initial hydroxylation of nicotine to form 6-hydroxynicotine, the conjugate base of (S)-6-hydroxynicotinium(1+), is a critical step catalyzed by enzymes like nicotine dehydrogenase. umt.edu.pk Subsequent oxidation is carried out by oxidases. beilstein-journals.org While specific QM studies on (S)-6-hydroxynicotinium(1+) are not extensively documented in the provided results, the principles of such investigations can be understood from studies on analogous enzyme systems. For instance, computational methods have been developed to simulate reaction mechanisms and predict energy barriers for enzymatic reactions. chemrxiv.org These methods often employ a QM/MM approach, where the active site, including the substrate and key catalytic residues, is treated with a high level of QM theory, while the rest of the protein and solvent environment is modeled using classical molecular mechanics.

A general workflow for such a study involves:

System Setup : Building a model of the enzyme-substrate complex, often based on a crystal structure or a homology model.

Reaction Coordinate Definition : Identifying the key chemical steps and defining a reaction coordinate that describes the progression from reactant to product. This could involve, for example, the distance changes between the attacking hydroxyl group and the carbon atom of the pyridine (B92270) ring.

Energy Profile Calculation : Computing the potential energy surface along the reaction coordinate to identify transition states and calculate the activation energy barrier. Methods like steered molecular dynamics (sMD) can be used to generate initial pathways, from which more accurate energy barriers can be calculated. chemrxiv.org

These studies provide fundamental insights into how enzymes achieve their catalytic efficiency and specificity in metabolizing compounds like nicotine and its derivatives.

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com In enzymology, MD simulations provide a dynamic view of how a substrate like (S)-6-hydroxynicotinium(1+) or its conjugate base interacts with its metabolizing enzyme. These simulations can reveal crucial information about the conformational changes in both the ligand and the protein upon binding, the stability of the enzyme-substrate complex, and the role of solvent molecules. labxing.comnih.gov

The process of an MD simulation typically involves several stages:

System Preparation : A starting structure of the enzyme-substrate complex is placed in a simulation box, solvated with water molecules, and neutralized with ions to mimic physiological conditions. labxing.com

Energy Minimization : The initial system's energy is minimized to remove any steric clashes or unfavorable geometries. labxing.com

Equilibration : The system is gradually heated to the desired temperature and equilibrated at the desired pressure, allowing the solvent and ions to settle around the protein. This is often done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. labxing.com

Production Run : After equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the atomic trajectories. labxing.com

Analysis of MD trajectories can reveal correlated motions within the protein, highlighting networks of residues that are critical for ligand binding, allosteric regulation, or catalytic activity. nih.gov For example, simulations have shown that mutations distant from the active site can influence the enzyme's dynamics and function, an effect mediated through these correlated networks. labxing.com Such simulations are vital for understanding how enzymes like L-6-hydroxynicotine oxidase or NicA2 recognize and position their substrates for catalysis. beilstein-journals.orgasm.org

Docking Studies for Ligand Binding and Enzyme Active Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. rjptonline.org It is widely used in drug discovery and to study enzyme-substrate interactions. Docking algorithms explore various possible binding poses of a ligand in the active site of an enzyme and score them based on factors like intermolecular forces, providing insights into binding affinity and the specific interactions that stabilize the complex. nih.govnih.gov

In the study of nicotine metabolism, docking has been used to model how substrates like (R)-6-hydroxynicotine bind to the active site of enzymes. beilstein-journals.org The general procedure for a docking study is as follows:

Preparation of Receptor and Ligand : Three-dimensional structures of the enzyme and the ligand are prepared. For the enzyme, this may involve adding hydrogen atoms and assigning partial charges. The ligand's geometry is often optimized. rjptonline.org

Grid Generation : A grid box is defined around the predicted active site of the enzyme.

Docking Simulation : The docking program systematically searches for the best binding poses of the ligand within the grid box, evaluating each pose with a scoring function.

Analysis of Results : The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme's amino acid residues. nih.gov

The table below shows hypothetical docking results for a ligand with an enzyme, illustrating the type of data generated. The binding affinity is typically reported in kcal/mol, with more negative values indicating stronger binding.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Ligand A-8.4Asp130, Gly73Hydrogen Bond
Met131, Phe149Hydrophobic
Ligand B-7.9Ser74, Cys115Hydrogen Bond
Leu100, Tyr132Hydrophobic

Table 1: Example of molecular docking results showing binding affinities and key molecular interactions for two hypothetical ligands. This data is illustrative, based on typical outputs from docking studies. nih.gov

While docking is a powerful tool for predicting binding modes, its scoring functions can sometimes fail to accurately rank the binding affinities of different ligands. nih.gov Therefore, results from docking are often further refined and validated using more computationally intensive methods like MD simulations. nih.gov

Bioinformatic Analysis of Enzyme Structures and Homology Modeling

Bioinformatics provides the methods and software tools for understanding biological data, particularly when the data sets are large and complex. mdpi.com In the context of (S)-6-hydroxynicotinium(1+) biotransformation, bioinformatic analysis is crucial for identifying and characterizing the enzymes involved in nicotine degradation pathways. plos.orgnih.gov

A key bioinformatic technique is homology modeling , which is used to predict the three-dimensional structure of a protein when its amino acid sequence is known. This method relies on the principle that proteins with similar sequences adopt similar structures. The structure of an unknown protein (the "target") can be modeled based on the known experimental structure of a related homologous protein (the "template"). This approach has been used to construct models for nicotine degradation enzymes, such as nicotine dehydrogenase from Paenarthrobacter nicotinovorans. umt.edu.pk

However, homology modeling has its limitations. In the case of the nicotine degradation pathway in Pseudomonas putida S16, initial efforts using homology modeling failed to identify the genes responsible for certain steps, such as the hydroxylation of 3-succinoyl-pyridine (SP). plos.orgnih.gov This highlights the need for complementary approaches, such as proteomics and comparative genetic analysis, to fully unravel complex metabolic pathways. plos.orgnih.gov

Comparative bioinformatic analysis of enzyme sequences can reveal evolutionary relationships and identify key conserved residues. For example, a homology search for the NicA2 enzyme from P. putida S16, which is involved in the pyrrolidine (B122466) pathway of nicotine degradation, revealed its sequence identity to other known oxidases. beilstein-journals.orgplos.orgnih.gov

EnzymeHomologous EnzymeOrganismSequence Identity (%)
NicA26-hydroxy-L-nicotine oxidaseArthrobacter nicotinovorans23.6
NicA26-hydroxy-D-nicotine oxidaseArthrobacter nicotinovorans12.0
NicA2Nicotine oxidasePseudomonas sp. HZN682.0

Table 2: Sequence identities between the NicA2 enzyme from P. putida S16 and other nicotine-metabolizing enzymes, as determined by homology searches in NCBI databases. plos.orgnih.gov

Such analyses are fundamental for classifying enzymes, predicting their function, and guiding further experimental and computational studies into their structure and mechanism. nih.gov

Academic and Industrial Research Applications of S 6 Hydroxynicotinium 1+ Metabolism

Biotechnological Potential in Bioremediation of Nicotine-Contaminated Waste

The accumulation of nicotine (B1678760) in soil and water from tobacco processing and agricultural waste is a significant environmental concern. scispace.com Microbial degradation, or bioremediation, offers an effective and environmentally friendly solution to this problem. researchgate.netfrontiersin.org Various microorganisms, particularly bacteria from the Pseudomonas genus, have demonstrated the ability to utilize nicotine as their sole source of carbon, nitrogen, and energy. researchgate.netthieme-connect.com

The degradation of nicotine in many of these microbes proceeds through the pyrrolidine (B122466) pathway, which involves the intermediate (S)-6-hydroxynicotinium(1+). researchgate.net For instance, Pseudomonas putida S16 is known to effectively degrade nicotine via this pathway. researchgate.netgoogle.com The process begins with the hydroxylation of the pyridine (B92270) ring of nicotine to form 6-hydroxynicotine, which is then further metabolized. thieme-connect.com This metabolic capability makes these microorganisms ideal candidates for cleaning up nicotine-polluted environments. researchgate.net

Research has shown that the efficiency of nicotine degradation can be quite high. For example, some bacterial strains can degrade up to 6 g/L of nicotine, with optimal conditions typically around 30°C and a pH range of 6.4 to 7.5. researchgate.net Furthermore, the bioremediation potential of these organisms can be enhanced through genetic engineering. Studies have improved the acid stress tolerance of P. putida S16, allowing it to degrade over 90% of nicotine under acidic conditions (pH 5.0) within 48 hours, a condition under which the wild-type strain shows no degradation activity. researchgate.netijpsonline.com This enhancement broadens the applicability of these microbes for bioremediating acidic industrial effluents. researchgate.net

The use of immobilized bacterial cells on materials like biochar has also been explored to improve bioremediation efficiency. A study using Paenarthrobacter ureafaciens N21 loaded onto biochar demonstrated a 1.4 times higher nicotine degradation efficiency compared to free-floating bacteria, showcasing a promising strategy for in-situ soil remediation. scispace.com

Table 1: Microbial Strains and Their Efficiency in Nicotine Bioremediation

MicroorganismNicotine Degradation PathwayReported Degradation EfficiencyReference
Pseudomonas putida S16Pyrrolidine pathwayDegrades nicotine as sole carbon and nitrogen source. Engineered strains degrade >90% of nicotine at pH 5.0 in 48h. researchgate.netgoogle.com
Paenarthrobacter ureafaciens N21Pyridine pathwayImmobilized on biochar, achieved 1.4x higher degradation efficiency than free cells. scispace.com
Various nicotinophilic bacteriaMultiple pathwaysCan degrade up to 6 g/L of nicotine, typically at 30°C and pH 6.4-7.5. researchgate.net
Aspergillus oryzae 112822Fungal degradation pathwayDegrades 2.19 g/L of nicotine in 40 hours. sid.ir

Biocatalytic Synthesis of Chiral Intermediates and Fine Chemicals

The metabolic pathway of (S)-6-hydroxynicotinium(1+) is a valuable source of chiral intermediates and functionalized pyridine compounds, which are important precursors for the synthesis of pharmaceuticals and agrochemicals. plos.org The biotransformation of nicotine from tobacco waste into these high-value chemicals represents a "green" and sustainable manufacturing approach. acs.orgnih.gov

A key intermediate in this pathway that has garnered significant interest is 6-hydroxy-3-succinoyl-pyridine (HSP). Whole cells of Pseudomonas sp. have been successfully used as biocatalysts to convert (S)-nicotine into HSP. In one study, a concentration of 1.45 g/L of HSP was produced from 3 g/L of nicotine within 5 hours. acs.org The process is advantageous due to its simple reaction conditions and straightforward product purification. google.comacs.org

Another valuable intermediate that can be produced is 6-hydroxynicotine. By genetically engineering Agrobacterium tumefaciens S33 to disrupt the gene encoding 6-hydroxynicotine oxidase (the enzyme responsible for its further degradation), researchers were able to accumulate 6-hydroxynicotine with a molar conversion rate of approximately 98%. scispace.comresearchgate.net This demonstrates the potential to use microbial catalysts to produce specific, valuable chemical entities from a low-cost waste product. nih.gov These hydroxylated pyridine compounds are of particular interest because the hydroxyl group provides a reactive site for further chemical modifications, which is often difficult to achieve through traditional chemical synthesis. scispace.complos.org

Table 2: Biocatalytic Production of Valuable Chemicals from Nicotine

ProductBiocatalystYield/Conversion RateSignificanceReference
6-hydroxy-3-succinoyl-pyridine (HSP)Whole cells of Pseudomonas sp.1.45 g/L produced from 3 g/L nicotine in 5 hours; 43.8% overall yield.Precursor for pharmaceuticals and insecticides. plos.orgacs.org
6-hydroxynicotineGenetically engineered Agrobacterium tumefaciens S33~98% molar conversion.Renewable precursor for drugs and insecticides. scispace.comresearchgate.netnih.gov

Enzyme Engineering for Enhanced Catalytic Efficiency or Altered Substrate Specificity

The enzymes involved in the metabolism of (S)-6-hydroxynicotinium(1+) are prime targets for enzyme engineering. By modifying these enzymes, it is possible to improve their catalytic efficiency, alter their substrate specificity, and create novel biocatalysts for industrial applications.

A notable example is the genetic modification of Agrobacterium tumefaciens S33. In its natural state, this bacterium degrades nicotine through a hybrid of the pyridine and pyrrolidine pathways. scispace.com To facilitate the production of the valuable intermediate 6-hydroxynicotine, researchers identified and disrupted the gene encoding 6-hydroxynicotine oxidase. scispace.comresearchgate.net This enzyme is responsible for the conversion of 6-hydroxynicotine to the next intermediate in the pathway. By knocking out this gene, the metabolic pathway was effectively blocked at 6-hydroxynicotine, leading to its accumulation. scispace.comnih.gov This work showcases how targeted gene disruption can be used to re-route metabolic pathways for the synthesis of desired chemicals.

Further research has focused on the characterization and heterologous expression of other enzymes in the pathway. For instance, the aldehyde dehydrogenase from A. tumefaciens S33, which catalyzes the oxidation of 6-hydroxy-3-succinoyl-semialdehyde-pyridine to 6-hydroxy-3-succinoylpyridine (HSP), has been expressed in E. coli. This enzyme was found to have a broad substrate range, indicating its potential application in the biocatalysis of other compounds, such as the conversion of furfural (B47365) to 2-furoic acid.

The HSP hydroxylase from A. tumefaciens S33 has also been purified and characterized. This NADH-dependent flavoprotein catalyzes the oxidative decarboxylation of HSP to produce 2,5-dihydroxypyridine (B106003) (2,5-DHP), another important chemical precursor. plos.org Understanding the structure and function of these enzymes opens the door for protein engineering to create variants with enhanced stability, higher activity, or the ability to act on novel substrates, thereby expanding their industrial utility.

Insights into Xenobiotic Metabolism and Detoxification Processes in Microorganisms

The study of how microorganisms degrade nicotine, a xenobiotic compound, provides fundamental insights into microbial detoxification and metabolic diversity. Nicotine is a toxic alkaloid, and the ability of certain microbes to not only tolerate but also thrive on it as a sole nutrient source is a testament to their remarkable metabolic adaptability. acs.org

The existence of multiple nicotine degradation pathways—the pyridine pathway, the pyrrolidine pathway, and hybrid versions—highlights the evolutionary solutions that different microorganisms have developed to metabolize this compound. acs.org For example, the pyridine pathway, common in Arthrobacter species, initiates degradation by hydroxylating the pyridine ring. In contrast, the pyrrolidine pathway, found in some Pseudomonas species, begins with the dehydrogenation of the pyrrolidine ring. thieme-connect.com The VPP (variant of pyridine and pyrrolidine) pathway, identified in strains like Ochrobactrum sp. SJY1 and Agrobacterium tumefaciens S33, combines features of both, demonstrating the modular nature of these metabolic routes.

Investigating the genetics and regulation of these pathways reveals how microbes control the expression of the necessary enzymes in response to the presence of the xenobiotic. For example, in P. putida S16, the genes involved in nicotine degradation are significantly upregulated when the bacterium is grown in a nicotine-rich medium. acs.org This coordinated genetic response is a hallmark of efficient xenobiotic metabolism.

By elucidating the step-by-step enzymatic reactions, such as the formation and breakdown of (S)-6-hydroxynicotinium(1+) and its metabolites, scientists can understand the biochemical principles of N-heterocyclic compound degradation. This knowledge is not only crucial for optimizing bioremediation and biocatalysis applications related to nicotine but also provides a model system for understanding the degradation of other, more complex xenobiotics in the environment. acs.org

Future Research Trajectories for S 6 Hydroxynicotinium 1+ Studies

Elucidation of Uncharacterized Enzymes and Novel Pathway Components

The known metabolic pathways for nicotine (B1678760) degradation, namely the pyridine (B92270), pyrrolidine (B122466), and the hybrid pyridine-pyrrolidine (VPP) pathways, involve a series of enzymatic reactions. nih.govmdpi.com However, a complete understanding of these pathways is still forthcoming, with several genes and their corresponding enzymes remaining uncharacterized. researchgate.net Future research will prioritize the identification and functional characterization of these unknown components to map the entire metabolic network.

Microorganisms like Paenarthrobacter nicotinovorans and various Pseudomonas species are known to degrade nicotine, but the functions of many genes within their nicotine-related gene clusters are only putative. researchgate.netnih.gov For instance, in P. nicotinovorans, while many enzymes encoded by the pAO1 megaplasmid have been identified, others are yet to be experimentally linked to nicotine metabolism. researchgate.net The discovery of novel enzymes is crucial, as exemplified by the identification of a new 6-hydroxy-nicotine oxidase (NctB) in Shinella sp. HZN7, which is involved in the VPP pathway. frontiersin.org

Furthermore, the existence of multiple degradation pathways suggests a diversity in the enzymatic machinery employed by different microorganisms. mdpi.comresearchgate.net Comparative genomics has already hinted at novel mechanisms and gene clusters in strains like Pseudomonas sp. JY-Q. frontiersin.org The exploration of diverse microbial sources, particularly from tobacco waste environments, is likely to yield entirely new enzymes and possibly novel metabolic routes for (S)-6-hydroxynicotinium(1+) and other nicotine derivatives. asm.org This could lead to the discovery of biocatalysts with improved stability, efficiency, or different substrate specificities, which are highly desirable for industrial applications.

Structural Biology of Key Enzymes via X-ray Crystallography or Cryo-Electron Microscopy

A deep understanding of the function and mechanism of enzymes involved in (S)-6-hydroxynicotinium(1+) metabolism necessitates detailed three-dimensional structural information. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques to achieve this.

The crystal structure of 6-hydroxy-L-nicotine oxidase (6HLNO) from Arthrobacter nicotinovorans, an enzyme that acts on the L-enantiomer of 6-hydroxynicotine, has been solved at high resolution. desy.denih.gov These studies have provided a detailed view of the enzyme's homodimeric structure, the non-covalently bound FAD cofactor, and the substrate-binding cavity. desy.denih.gov The structural analysis of a complex with the substrate has offered insights into the binding geometry and the mechanism of hydride-transfer dehydrogenation. nih.gov High-resolution crystallographic snapshots have even captured the enzyme in different states of its catalytic cycle. pnas.org

Similarly, the crystal structure of the stereospecific 6-hydroxy-D-nicotine oxidase (6HDNO), which processes the D-enantiomer, has also been determined. uni-freiburg.denih.gov Comparing the structures of 6HLNO and 6HDNO has been instrumental in explaining their strict stereospecificity, suggesting that they orient the enantiomeric substrates in a mirror symmetry relative to the flavin cofactor. nih.govnih.gov

Future structural studies should target other key enzymes in the pathway, such as nicotine dehydrogenase and the recently discovered NctB. frontiersin.orgbeilstein-journals.org Cryo-EM could be particularly valuable for larger, more complex, or membrane-associated proteins that are difficult to crystallize, such as transporters potentially involved in nicotine uptake. researchgate.net

Table 1: Crystallographic Data for Key Nicotine-Metabolizing Enzymes

EnzymeOrganismResolution (Å)MethodPDB Entry (Example)Key Findings
6-hydroxy-L-nicotine oxidase (6HLNO) Arthrobacter nicotinovorans1.95 - 2.0X-ray Crystallography2BVFHomodimeric structure, FAD cofactor binding, substrate binding cavity geometry. desy.denih.gov
6-hydroxy-D-nicotine oxidase (6HDNO) Arthrobacter nicotinovorans1.9X-ray CrystallographyNot specifiedMonomeric in solution, covalent FAD linkage, basis for stereospecificity. uni-freiburg.denih.gov
Ketone Dehydrogenase (Kdh) Arthrobacter nicotinovoransNot specifiedX-ray CrystallographyNot specifiedHoloenzyme structure with subunits and cofactors (MCD, Fe2S2, FAD) determined. mdpi.com

Development of Advanced Bioreactor Systems for Efficient Biotransformation

For the practical application of microbial nicotine degradation, particularly for producing valuable chemicals or for bioremediation, efficient bioreactor systems are essential. Future research will focus on designing and optimizing these systems to maximize the efficiency of biotransformation. bcrti.co.in

The choice of bioreactor type, such as mechanically stirred tanks or bubble-type reactors, can significantly impact cell growth and metabolite production. nih.gov Studies have shown that optimizing cultivation parameters like oxygen transfer and pH is critical for maximizing yield. bcrti.co.in For instance, bioaugmentation, the process of adding specific, highly efficient bacterial strains like Pseudomonas sp. HF-1 to a bioreactor system, has demonstrated significantly improved nicotine degradation and chemical oxygen demand removal in treating tobacco wastewater. researchgate.net

Future strategies will likely involve the development of integrated bioprocesses. This could include co-immobilization of multiple enzymes within nanofibrous structures to create stable and reusable nanobiocatalysts for sequential reactions in a one-step biotransformation process. royalsocietypublishing.org Fed-batch or semi-continuous cultivation strategies have also shown promise in increasing the accumulation of target metabolites compared to simple batch cultivation. nih.gov The goal is to create robust, scalable, and cost-effective bioreactor systems that can efficiently convert nicotine waste into less harmful substances or valuable biochemicals. royalsocietypublishing.org

Multi-Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Understanding and Regulation

A systems-level understanding of nicotine metabolism requires the integration of data from genomics, proteomics, and metabolomics. These multi-omics approaches provide a global view of the cellular processes involved, from the genetic blueprint to the final metabolic output. frontiersin.org

Genomics: The sequencing of complete genomes of nicotine-degrading bacteria like Pseudomonas putida S16 and Shinella sp. HZN7 has been foundational in identifying the gene clusters responsible for nicotine catabolism. frontiersin.orgnih.gov Comparative genomics helps in discovering novel genes and pathways by comparing the genomes of different degrading strains. frontiersin.org This approach has revealed that horizontal gene transfer may have played a role in the evolution of these metabolic capabilities. frontiersin.org

Proteomics: The large-scale study of proteins has been instrumental in identifying which enzymes are actively expressed and regulated in the presence of nicotine. nih.gov Proteomic analysis of P. nicotinovorans has confirmed the expression of many pAO1-encoded enzymes and revealed how the bacterium shifts its metabolic strategy based on the available carbon sources. researchgate.netnih.gov Temporal proteomics can further map the dynamic changes in protein expression over time, providing insights into the integration of the nicotine degradation pathway with the cell's general metabolism. acs.org

Metabolomics: This approach focuses on the comprehensive analysis of all metabolites within a biological system. Untargeted metabolomics can be used to discover the full range of biotransformation products of nicotine, track their temporal changes, and associate them with endogenous metabolic responses. nih.gov By analyzing the metabolic fingerprint, researchers can identify key intermediates like fructose-1,6-bisphosphate that may be linked to specific cellular responses, such as acid tolerance in the presence of nicotine degradation byproducts. nih.gov

Integrating these omics datasets is a powerful strategy. researchgate.net For example, combining genomic and transcriptomic analysis helped predict the final uncharacterized enzyme in the hybrid nicotine pathway in Agrobacterium tumefaciens S33. nih.gov Future research will increasingly rely on these integrated approaches to build comprehensive models of nicotine metabolism, identify regulatory networks, and pinpoint key targets for genetic engineering to enhance biotransformation efficiency. frontiersin.orgoup.com

Table 2: Application of Omics in Nicotine Metabolism Research

Omics ApproachOrganism/System StudiedKey FindingsReference
Genomics Pseudomonas putida S16, Shinella sp. HZN7, Pseudomonas sp. JY-QIdentification of nicotine catabolism gene clusters; discovery of novel degradation mechanisms and evidence of horizontal gene transfer. frontiersin.orgfrontiersin.orgnih.gov
Proteomics Paenarthrobacter nicotinovorans, Human cell lines (SH-SY5Y, A549)Identification of expressed nic-genes; understanding metabolic shifts; revealing nicotine-induced changes in mitochondrial and immune-related proteins. researchgate.netnih.govnih.gov
Metabolomics Rat plasma/tissue, Streptococcus mutansDiscovery of extensive biotransformation maps; temporal analysis of metabolites; identification of key metabolic perturbations. nih.govnih.gov

Q & A

Basic: What are the established synthetic protocols for (S)-6-hydroxynicotinium(1+), and how can reproducibility be ensured?

Methodological Answer:

  • Synthesis Optimization : Begin with nicotinamide derivatives as precursors, employing regioselective hydroxylation under controlled pH (5.5–6.5) and temperature (25–30°C). Monitor reaction progress via HPLC with UV detection (λ = 260 nm) .
  • Reproducibility : Document all experimental parameters (e.g., solvent purity, catalyst batch, stirring rate) following NIH preclinical reporting guidelines . Validate purity using ≥2 orthogonal methods (e.g., NMR, HRMS) and cross-reference spectral data with NIST Chemistry WebBook entries .
  • Troubleshooting : If yields drop below 70%, re-examine oxygen exclusion or consider trace metal contamination in reagents .

Basic: Which analytical techniques are most reliable for confirming the stereochemical purity of (S)-6-hydroxynicotinium(1+)?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak IA-3) with a mobile phase of hexane:isopropanol (85:15, v/v) at 1.0 mL/min. Compare retention times to enantiomerically pure standards .
  • Spectroscopic Validation : Perform circular dichroism (CD) spectroscopy in aqueous buffer (pH 7.4) to detect Cotton effects at 220–240 nm. Cross-validate with X-ray crystallography if single crystals are obtainable .
  • Data Consistency : Ensure all spectral interpretations align with IUPAC guidelines for stereochemical descriptors .

Advanced: How can contradictory NMR data for (S)-6-hydroxynicotinium(1+) in different solvents be systematically resolved?

Methodological Answer:

  • Solvent Effects Analysis : Re-run NMR experiments in deuterated water (D₂O) and dimethyl sulfoxide (DMSO-d₆). Note chemical shift variations in aromatic protons (δ 7.8–8.2 ppm) due to hydrogen bonding or ion pairing .
  • Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-31G* level to simulate solvent interactions and predict shift discrepancies. Compare theoretical vs. experimental Δδ values .
  • Error Mitigation : Document solvent purity (e.g., residual protons in D₂O) and temperature control (±0.1°C) to minimize artifacts .

Advanced: What strategies are effective for elucidating the degradation pathways of (S)-6-hydroxynicotinium(1+) under physiological conditions?

Methodological Answer:

  • Stability Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for LC-MS analysis .
  • Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS to fragment ions (m/z 155–160). Match fragments to putative structures via databases like PubChem .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life (t₁/₂). Validate models using Akaike’s information criterion (AIC) to select the best-fit degradation mechanism .

Methodology: How should researchers design controlled experiments to assess the compound’s reactivity in enzymatic systems?

Methodological Answer:

  • Experimental Design :
    • Positive/Negative Controls : Include nicotinamide adenine dinucleotide (NAD+) as a positive control and heat-denatured enzymes as negative controls .
    • Dose-Response Curves : Test (S)-6-hydroxynicotinium(1+) concentrations from 1 μM to 1 mM, monitoring enzyme activity via spectrophotometric assays (e.g., absorbance at 340 nm for NADH depletion) .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to compare means across groups. Report effect sizes and confidence intervals (95%) .

Methodology: What approaches validate the long-term stability and storage conditions of (S)-6-hydroxynicotinium(1+) for research use?

Methodological Answer:

  • Storage Trials : Aliquot the compound in amber vials under inert gas (N₂ or Ar). Test stability at −20°C, 4°C, and room temperature over 6 months .
  • Analytical Monitoring : Conduct monthly checks via UPLC-PDA for degradation (e.g., new peaks at Rt ± 0.5 min). Quantify purity loss using area normalization .
  • Documentation : Adhere to FAIR data principles—ensure storage conditions and stability data are Findable, Accessible, Interoperable, and Reusable .

Key Considerations for Research Design

  • Literature Review : Systematically map existing studies using PICOT (Population, Intervention, Comparison, Outcome, Time) to identify gaps .
  • Ethical Reporting : Follow NIH guidelines for preclinical data transparency, including raw data deposition in repositories like Zenodo .
  • Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.